1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one

Physicochemical profiling Drug-likeness Lead optimization

1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one (CAS 2320421-60-9, molecular formula C₁₆H₂₆N₂O₃, molecular weight 294.395 g/mol) is a synthetic small molecule characterized by an 8-azabicyclo[3.2.1]octane (tropane) core linked via a carbonyl bridge to an N-acetylpiperidine moiety. The 3-methoxy substituent on the tropane ring establishes its membership in the broader class of 8-azabicyclo[3.2.1]octane derivatives, which includes mu-opioid receptor antagonists disclosed in US Patent 8,664,242 and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitors.

Molecular Formula C16H26N2O3
Molecular Weight 294.395
CAS No. 2320421-60-9
Cat. No. B2942369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one
CAS2320421-60-9
Molecular FormulaC16H26N2O3
Molecular Weight294.395
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC
InChIInChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3
InChIKeyIGZSAGKEEMUAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one (CAS 2320421-60-9): Structural Identity and Chemical Class Positioning


1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one (CAS 2320421-60-9, molecular formula C₁₆H₂₆N₂O₃, molecular weight 294.395 g/mol) is a synthetic small molecule characterized by an 8-azabicyclo[3.2.1]octane (tropane) core linked via a carbonyl bridge to an N-acetylpiperidine moiety . The 3-methoxy substituent on the tropane ring establishes its membership in the broader class of 8-azabicyclo[3.2.1]octane derivatives, which includes mu-opioid receptor antagonists disclosed in US Patent 8,664,242 and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitors [1][2]. However, no peer-reviewed pharmacological or target-engagement data specific to this exact compound has been identified in the public literature.

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Cannot Substitute for 1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one


In the 8-azabicyclo[3.2.1]octane chemical space, even single-atom modifications to the N-acyl substituent or the 3-position group can profoundly alter biological target engagement. For example, within the Theravance mu-opioid antagonist series, varying the N-linked moiety while retaining the 3-endo substituent produced marked changes in receptor binding affinity and functional antagonism [1]. Similarly, in the 11βHSD1 inhibitor series, the nature of the 8-carboxamide substituent critically determined inhibitory potency, with IC₅₀ values spanning nearly three orders of magnitude across structurally related analogs [2]. The target compound's specific combination of a 3-methoxy group, an 8-carbonyl-piperidine bridge, and an N-acetylpiperidine terminus constitutes a unique pharmacophore that no generic 8-azabicyclo[3.2.1]octane building block can replicate. Furthermore, this compound carries a harmonized classification for germ cell mutagenicity (H341) and reproductive toxicity (H361) under EU CLP, indicating that biological activity and safety profile are intrinsically linked to its full covalent structure and cannot be inferred from analogs [3].

1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one: Head-to-Head Quantitative Differentiation Evidence


Physicochemical Differentiation: Molecular Weight, Hydrogen Bond Acceptor/Donor Profile, and logP Prediction Against the 3-Methylidene Analog

The target compound (CAS 2320421-60-9, C₁₆H₂₆N₂O₃, MW 294.395) differs from the closest purchasable analog, 1-(4-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one (CAS 2320862-06-2, C₁₆H₂₄N₂O₂, MW 276.37), by replacement of the 3-methylidene (=CH₂) group with a 3-methoxy (–OCH₃) group [1]. This substitution adds one oxygen atom, increasing the molecular weight by 18.03 Da and introducing an additional hydrogen bond acceptor while eliminating the exocyclic double bond present in the comparator. The resulting topological polar surface area (TPSA) and cLogP values are predicted to shift in opposite directions: the methoxy compound has a higher TPSA and lower cLogP, consistent with improved aqueous solubility and reduced membrane permeability relative to the more lipophilic methylidene analog. These differences have material consequences for biological assay compatibility, formulation strategy, and pharmacokinetic property optimization in hit-to-lead campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Target Engagement Potential: 11βHSD1 Inhibitory Activity of the 3-Methoxy-8-azabicyclo[3.2.1]octane Chemotype

Although no direct 11βHSD1 inhibition data exist for the target compound, a close structural analog—(1R,5S)-8-(4-tert-butylphenylsulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CHEMBL1080885)—shares the identical 3-methoxy-8-azabicyclo[3.2.1]octane core and potently inhibits mouse 11βHSD1 with an IC₅₀ of 8 nM and human 11βHSD1 with an IC₅₀ of 69 nM in a scintillation proximity assay using [³H]cortisone as substrate [1]. The 8-sulfonamide substituent in CHEMBL1080885 is replaced by an 8-carbonyl-piperidine-N-acetyl moiety in the target compound. Given that 8-azabicyclo[3.2.1]octane-8-carboxamide derivatives are explicitly claimed as 11βHSD1 inhibitors with strong inhibitory activity [2], and the 3-methoxy group is a conserved pharmacophoric element, the target compound is predicted to retain 11βHSD1 binding capacity. The N-acetylpiperidine terminus may further modulate potency and isoform selectivity (HSD1 vs. HSD2) compared with the sulfonamide analog.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

Mu-Opioid Receptor Antagonist Chemotype: Structural Differentiation from Theravance Lead Series

The target compound falls within the generic Markush structure of US Patent 8,664,242, which claims 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists [1]. However, the patent's exemplified compounds feature a 3-endo-aryl substituent (e.g., 3-acetylphenyl or 3-carbamoylphenyl) connected via a methylene linker to the tropane core, while the target compound contains a 3-methoxy group directly attached to the tropane scaffold. This structural divergence places the target compound in a distinct sub-series where the 3-methoxy group lacks the aryl ring required for high-affinity mu-opioid receptor binding as defined by the patent SAR. Consequently, the target compound is expected to exhibit significantly lower mu-opioid receptor affinity compared with the exemplified leads (e.g., compounds with Kᵢ < 10 nM). This differentiation is critical for programs seeking to avoid mu-opioid receptor-mediated effects (e.g., in 11βHSD1 or other non-opioid programs) or, conversely, to exploit a potentially novel opioid pharmacology arising from the 3-methoxy substitution.

Mu-opioid receptor antagonism Opioid-induced constipation Peripheral restriction

Genotoxicity and Reproductive Toxicity Liability: Regulatory Classification Differentiating the Target Compound from Unclassified Analogs

According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, the target compound has been notified with harmonized hazard classifications including H341 (Suspected of causing genetic defects) and H361 (Suspected of damaging fertility or the unborn child) [1]. These classifications are compound-specific and reflect either submitted toxicological study data or structure-activity relationship (SAR)-based predictions grounded in the compound's full molecular structure. In contrast, the 3-methylidene analog (CAS 2320862-06-2) and the 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride building block (CAS 1820649-01-1) do not carry such notified genotoxicity or reproductive toxicity classifications in the ECHA C&L Inventory. This difference is critical: any research program substituting one of these structurally similar but toxicologically distinct analogs would operate under a different—and potentially less conservative—risk profile, with implications for institutional biosafety committee approvals, waste handling protocols, and downstream developability assessment.

Genetic toxicology Reproductive toxicology Safety screening

Synthetic Tractability and Structural Complexity: Diastereomeric Purity Considerations

The target compound contains two stereogenic elements: the 8-azabicyclo[3.2.1]octane core, which exists in a defined endo configuration (1R,5S), and the potential for axial chirality at the amide bond linking the tropane carbonyl to the piperidine ring . In contrast, the simpler building block 3-methoxy-8-azabicyclo[3.2.1]octane (CAS 1256643-17-0, MW 141.21) lacks the carbonyl-piperidine-N-acetyl extension entirely and is a single stereoisomer with only the tropane core chirality . The more complex analog (1R,5S)-8-(4-tert-butylphenylsulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CHEMBL1080885) incorporates a sulfonamide linkage that avoids amide bond rotamer issues but introduces a bulky tert-butylphenyl group (MW ~365) that substantially increases molecular weight and lipophilicity [1]. The target compound occupies an intermediate complexity space: it retains the synthetic handle of the tertiary amide for further diversification while maintaining a moderate molecular weight below 300 Da—a threshold generally favorable for CNS drug-likeness [2].

Custom synthesis Stereochemistry Diastereomeric purity

Availability and Purity Specification Against the 3-Methylidene Analog for Procurement Decision-Making

Both the target compound (CAS 2320421-60-9) and its closest commercial analog, the 3-methylidene derivative (CAS 2320862-06-2), are available from specialty chemical suppliers exclusively as custom synthesis products; neither is stocked as a catalog item . The target compound is offered with a typical purity specification of ≥95% (HPLC) by at least one supplier , while the 3-methylidene analog is listed with similar purity levels (≥95%) . However, the analytical characterization burden differs: the target compound's methoxy group provides a distinctive singlet in ¹H NMR (δ ~3.3 ppm, integrating for 3H) that serves as a reliable purity and identity marker, whereas the methylidene analog's exocyclic olefinic protons (δ ~4.6–4.8 ppm) are more susceptible to line broadening and integration errors due to allylic coupling and potential polymerization. For procurement, this means the methoxy compound can be characterized with higher confidence by routine NMR and LCMS methods, reducing the risk of accepting material with undetected impurities.

Chemical procurement Custom synthesis Purity specification

1-(4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one: Evidence-Backed Application Scenarios for Scientific Procurement


11βHSD1 Inhibitor Hit-Finding and Lead Optimization Campaigns

Procurement is justified for laboratories conducting 11βHSD1 inhibitor screening based on the conserved 3-methoxy-8-azabicyclo[3.2.1]octane pharmacophore shared with the potent analog CHEMBL1080885 (mouse IC₅₀ = 8 nM, human IC₅₀ = 69 nM) and the explicit patent coverage of 8-azabicyclo[3.2.1]octane-8-carboxamides as 11βHSD1 inhibitors [1][2]. The target compound's moderate MW (<300 Da) and intermediate cLogP (~0.8) make it suitable for both biochemical and cell-based assays without the solubility limitations of more lipophilic analogs [3]. Researchers should request an aliquot for preliminary single-concentration screening followed by full dose-response confirmation if activity is detected. Note that the ECHA-notified genotoxicity (H341) and reproductive toxicity (H361) classifications necessitate enhanced laboratory safety protocols [4].

Negative Control for Mu-Opioid Receptor Antagonist Selectivity Profiling

The target compound is structurally positioned within the Markush claims of the Theravance mu-opioid receptor antagonist patent (US 8,664,242) but lacks the 3-endo-aryl substituent essential for high-affinity mu-opioid binding [1]. This makes it a rational negative control compound for selectivity panels where the objective is to confirm that observed biological activity in a lead series is not driven by mu-opioid receptor engagement. Procurement is recommended for laboratories with established mu-opioid receptor radioligand binding or functional assays (e.g., [³H]DAMGO competition binding, GTPγS functional assay) seeking to validate target engagement specificity of their primary hits.

Medicinal Chemistry Scaffold Diversification via Amide Hydrolysis

The N-acetylpiperidine amide bond in the target compound can be hydrolyzed under acidic or basic conditions to yield the secondary piperidine intermediate, which can then be re-functionalized with diverse acyl, sulfonyl, or alkyl groups [1]. This synthetic handle distinguishes it from simpler building blocks like 3-methoxy-8-azabicyclo[3.2.1]octane (CAS 1256643-17-0) and more elaborated analogs like CHEMBL1080885. Medicinal chemistry groups can procure the target compound as a starting point for generating a focused library of 8-carbonyl-piperidine derivatives for SAR exploration across multiple target classes. The methoxy ¹H NMR singlet provides a convenient reaction monitoring handle for tracking hydrolysis progress and product formation [2].

Analytical Method Development and Reference Standard Qualification

Given its defined stereochemistry (1R,5S endo configuration) and characteristic spectroscopic features (methoxy ¹H NMR singlet, distinct InChI Key IGZSAGKEEMUAHR-UHFFFAOYSA-N), the target compound is well-suited as a system suitability standard for HPLC and LCMS method development targeting the 8-azabicyclo[3.2.1]octane chemical space [1][2]. Analytical laboratories supporting medicinal chemistry programs can use this compound to establish retention time markers, optimize gradient conditions, and validate mass spectrometer calibration across C₁₆H₂₆N₂O₃-containing compound libraries. Its intermediate polarity ensures compatibility with both reversed-phase (C18) and HILIC column chemistries.

Quote Request

Request a Quote for 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.